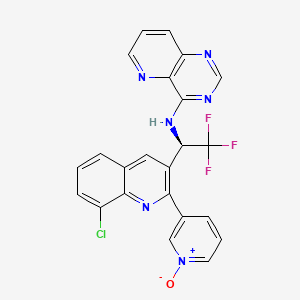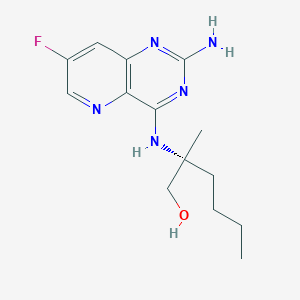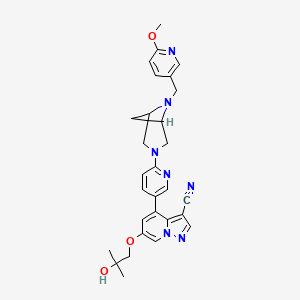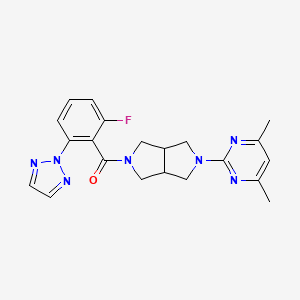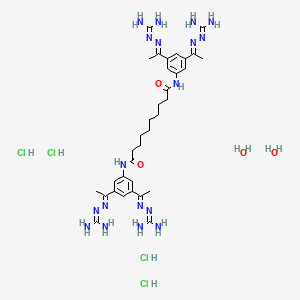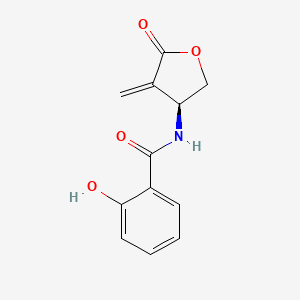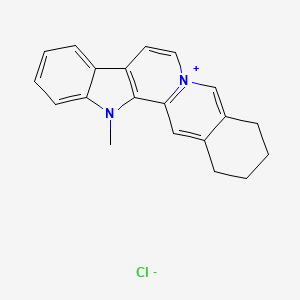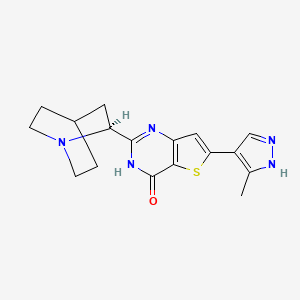
Simurosertib
Descripción general
Descripción
Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .
Molecular Structure Analysis
The molecular formula of this compound is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .
Aplicaciones Científicas De Investigación
Investigación del cáncer
Simurosertib está siendo estudiado por su potencial en el tratamiento del cáncer. Es un inhibidor del ciclo de división celular 7 (CDC7), una quinasa serina/treonina que juega un papel importante en la replicación del ADN {svg_1}. Se llevó a cabo un estudio de escalada de dosis en humanos, el primero en su tipo, para evaluar la seguridad, tolerabilidad, farmacocinética, farmacodinámica y actividad de TAK-931 en pacientes japoneses con tumores sólidos avanzados {svg_2}. El estudio encontró que TAK-931 fue tolerable con un perfil de seguridad manejable {svg_3}.
Replicación del ADN
CDC7, el objetivo de this compound, juega un papel crucial en la replicación del ADN {svg_4}. Al inhibir CDC7, this compound puede potencialmente interrumpir el proceso de replicación del ADN en las células cancerosas, lo que lleva a su muerte {svg_5}.
Reparación del ADN y señalización de recombinación
Además de su papel en la replicación del ADN, CDC7 también juega un papel en las vías de reparación del ADN y señalización de recombinación {svg_6}. Por lo tanto, this compound podría potencialmente utilizarse en la investigación que estudia estas vías {svg_7}.
Biomarcador en cánceres
CDC7, el objetivo de this compound, se expresa altamente en una variedad de tumores y se asocia significativamente con un peor pronóstico de los pacientes {svg_8}. Por lo tanto, this compound podría potencialmente utilizarse en la investigación como un biomarcador en cánceres {svg_9}.
Tolerancia al estrés de replicación
CDC7 juega un papel importante en la tolerancia al estrés de replicación de las células tumorales {svg_10}. Por lo tanto, this compound podría potencialmente utilizarse en la investigación que estudia la tolerancia al estrés de replicación de las células tumorales {svg_11}.
Inmunoterapia
Los hallazgos preclínicos sugieren el potencial terapéutico de TAK-931 en la eficacia antitumoral y la inmunidad, lo que puede mejorar el beneficio clínico de la inmunoterapia actualmente utilizada mediante el tratamiento combinado {svg_12}.
Farmacocinética
This compound ha sido estudiado por su farmacocinética. El tiempo para alcanzar la concentración plasmática máxima de TAK-931 fue de aproximadamente 1–4 horas después de la dosis; la exposición sistémica fue aproximadamente proporcional a la dosis {svg_13}.
Actividades antitumorales
This compound demuestra fuertes actividades antitumorales tanto en modelos in vitro como in vivo {svg_14}. Esto lo convierte en un compuesto prometedor para futuras investigaciones y posibles aplicaciones terapéuticas {svg_15}.
Mecanismo De Acción
Simurosertib acts as a selective inhibitor of the cell division cycle 7 (CDC7) kinase . It induces S phase delay and replication stress, leading to mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Simurosertib interacts with the CDC7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication . It binds to and inhibits CDC7, preventing the initiation of DNA replication during mitosis . This interaction is ATP-competitive and time-dependent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells . It also suppresses the cellular MCM2 phosphorylation at Ser40 (pMCM2) in a dose-dependent manner, leading to a delayed S phase progression, DNA-damage checkpoint activation, and caspase-3/7 activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting CDC7 . This prevents the initiation of DNA replication during mitosis, which causes cell cycle arrest and induces apoptosis . It also suppresses DNA repair activity and enhances the biological activity of PARP inhibitors, topoisomerase inhibitors, and platinum compounds in human xenograft models .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits time-dependent effects. The time to maximum plasma concentration of this compound is approximately 1–4 hours post-dose . Systemic exposure is approximately dose-proportional . Post-treatment pharmacodynamic effects correlating to drug exposure have been observed .
Dosage Effects in Animal Models
In preclinical animal models, this compound demonstrated marked, dose-dependent antitumor activity, without severe body weight loss . It exhibited significant antiproliferative activity in these models .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA replication, specifically the initiation of DNA replication during mitosis . It interacts with the CDC7 kinase in this pathway .
Subcellular Localization
This compound is likely to be localized in the nucleus given its mechanism of action. It interacts with CDC7, a nuclear protein involved in the initiation of DNA replication
Propiedades
IUPAC Name |
2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXKJKTISMIOW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330782-76-7 | |
| Record name | Simurosertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simurosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SIMUROSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)
